6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione
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Overview
Description
6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione is a synthetic organic compound belonging to the quinazolinethione family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable anthranilic acid derivative, the quinazoline core can be constructed through cyclization reactions.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using reagents like fluorine gas or methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione: Lacks the fluorine atom.
6-Fluoro-2-methyl-4(3H)-quinazolinethione: Lacks the 2-methylphenyl group.
6-Fluoro-3-(2-methylphenyl)-4(3H)-quinazolinethione: Lacks the 2-methyl group.
Uniqueness
6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione is unique due to the presence of both fluorine and methyl groups, which may enhance its biological activity and chemical stability compared to similar compounds.
Properties
CAS No. |
49579-43-3 |
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Molecular Formula |
C16H13FN2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-(2-methylphenyl)quinazoline-4-thione |
InChI |
InChI=1S/C16H13FN2S/c1-10-5-3-4-6-15(10)19-11(2)18-14-8-7-12(17)9-13(14)16(19)20/h3-9H,1-2H3 |
InChI Key |
DXIURKAPNGXEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=S)C=C(C=C3)F)C |
Origin of Product |
United States |
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